molecular formula C13H21NO3 B2358784 tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate CAS No. 2165975-01-7

tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate

Cat. No.: B2358784
CAS No.: 2165975-01-7
M. Wt: 239.315
InChI Key: QPLFGDVZMUEZKT-OPRDCNLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate” is a chemical compound. Its IUPAC name is tert-butyl (5-oxobicyclo [2.2.2]octan-2-yl)carbamate . It’s a research use only product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-6-9-5-4-8(10)7-11(9)15/h8-10H,4-7H2,1-3H3, (H,14,16) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 239.31 . It’s a powder and should be stored at room temperature .

Scientific Research Applications

Enantioselective Synthesis Applications

  • Carbocyclic Analogue Synthesis : This compound serves as a vital intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, crucial for nucleic acid research (Ober et al., 2004).
  • CCR2 Antagonists Synthesis : It is also an essential intermediate in synthesizing potent CCR2 antagonists, significant in drug discovery (Campbell et al., 2009).

Crystallography and Molecular Structure Applications

  • Crystallographic Characterization : The compound has been characterized in its crystalline form, contributing to the understanding of molecular structures in organic chemistry (Moriguchi et al., 2014).

Synthesis Applications in Organic Chemistry

  • Synthesis of Derivatives : It is used in synthesizing various derivatives, which have applications in developing new chemical entities and understanding reaction mechanisms (Baillargeon et al., 2017).
  • Diels-Alder Reaction Applications : Its derivatives are used in Diels-Alder reactions, a key reaction in synthetic organic chemistry (Padwa et al., 2003).

Chemical Sensory Material Applications

  • Detection of Volatile Acid Vapors : Derivatives of this compound have been used in the construction of nanofibers for detecting volatile acid vapors, demonstrating its application in chemical sensing technologies (Sun et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.2]octanyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-6-9-5-4-8(10)7-11(9)15/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLFGDVZMUEZKT-OPRDCNLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Oxo-bicyclo[2.2.2]octane-2-carboxylic acid (Preparation 74, 314 g, 1.87 mol, 1.0 eq) was taken up in tert-butanol (1.8 L) and cooled to 17° C. Et3N (289 mL, 2.06 mol, 1.1 eq) was added dropwise while the temperature was kept below 21° C. After addition, the reaction mixture was stirred for an additional 90 minutes before diphenylphosphoryl azide (405 mL, 1.87 mol, 1.0 eq) was added in a dropwise fashion over 45 minutes while nitrogen gas evolves. After addition the reaction mixture was heated to 40° C. with a waterbath overnight and more nitrogen gas evolved. The reaction mixture was heated to reflux for 5½ hours after which the mixture was concentrated to ˜1.5 L at 55° C. The residue was parted between water (2.0 L) and tert-butyl methyl ether (1.0 L). The aqueous layer was extracted with tert-butyl methyl ether (4×500 mL). The combined organic layers were washed with water (500 mL), 1M sodium hydroxide solution (500 mL) and water (500 mL). The combined aqueous layers were extracted with diethyl ether (500 mL). The combined organic layers were dried over sodium sulfate and concentrated at 40° C. to give a tan solid (279 g, 1.17 mol, 63%).
Quantity
314 g
Type
reactant
Reaction Step One
Name
Quantity
289 mL
Type
reactant
Reaction Step Two
Quantity
405 mL
Type
reactant
Reaction Step Three
Quantity
1.8 L
Type
reactant
Reaction Step Four
Name
Yield
63%

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